molecular formula C5H9N3S B6176559 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine CAS No. 2624125-56-8

1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine

Cat. No.: B6176559
CAS No.: 2624125-56-8
M. Wt: 143.21 g/mol
InChI Key: AGNIDLTUXHYUIK-UHFFFAOYSA-N
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Description

1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine (Molecular Formula: C 5 H 9 N 3 S, SMILES: CN1C=C(C(=N1)N)SC) is a trisubstituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery . This compound features a methylsulfanyl (S-CH 3 ) group at the 4-position and an amine (-NH 2 ) at the 3-position of the pyrazole ring, a core structure renowned for its wide spectrum of biological activities . The pyrazole scaffold is a privileged structure in pharmaceuticals, present in several approved drugs such as the anti-inflammatory celecoxib and the anticancer agents axitinib and entrectinib . The specific substitution pattern on this compound makes it a valuable intermediate for synthesizing more complex, tetra-substituted pyrazoles, which have demonstrated superb in-vitro anti-tumor activity in scientific studies, particularly against Jurkat leukemia cells, while showing low toxicity to non-carcinogenic cells like HEK 293 . Furthermore, pyrazole derivatives are extensively researched for their antimicrobial properties, with mechanisms of action that can include the inhibition of essential bacterial enzymes like topoisomerase and DNA gyrase, or fungal ergosterol biosynthesis . The presence of the methylsulfanyl group is a key functional handle for further chemical modifications, often explored in the synthesis of ketene dithioacetal intermediates en route to biologically active molecules . Researchers utilize this compound for designing and developing novel therapeutic candidates with potential anti-inflammatory, antibacterial, and antifungal effects, leveraging its ability to interact with various biological targets . Handling Note: This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

2624125-56-8

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

1-methyl-4-methylsulfanylpyrazol-3-amine

InChI

InChI=1S/C5H9N3S/c1-8-3-4(9-2)5(6)7-8/h3H,1-2H3,(H2,6,7)

InChI Key

AGNIDLTUXHYUIK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)SC

Purity

95

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

A plausible route begins with the condensation of methylhydrazine and a β-ketoester (e.g., ethyl acetoacetate) to form 1-methyl-1H-pyrazol-3-amine. This intermediate can then undergo bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under radical conditions. Subsequent substitution of the bromine atom with a methylsulfanyl group via a nucleophilic aromatic substitution (SNAr) reaction would yield the target compound.

Example Protocol :

  • Cyclocondensation :

    • React methylhydrazine (1.2 equiv) with ethyl acetoacetate (1.0 equiv) in ethanol at reflux for 6–8 hours.

    • Isolate 1-methyl-1H-pyrazol-3-amine via filtration or extraction.

  • Bromination :

    • Treat the pyrazole intermediate with NBS (1.1 equiv) and a radical initiator (e.g., benzoyl peroxide) in CCl4 at 78°C for 24 hours.

    • Purify 4-bromo-1-methyl-1H-pyrazol-3-amine via column chromatography.

  • Thiolation :

    • React the brominated derivative with sodium thiomethoxide (NaSMe) in DMF at 80°C for 12 hours.

    • Isolate 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine in moderate yield.

Alternative Pathway: Direct Introduction of Methylsulfanyl Group

An alternative method involves constructing the pyrazole ring with pre-installed functional groups. For example, using a β-ketoester bearing a protected thiol group:

  • Synthesize a β-ketoester with a masked methylsulfanyl moiety (e.g., using a tert-butyl thioether).

  • Perform cyclocondensation with methylhydrazine.

  • Deprotect the thiol group under acidic conditions (e.g., trifluoroacetic acid) to reveal the -SMe group.

Optimization and Challenges

Regioselectivity in Pyrazole Formation

Pyrazole synthesis often yields regioisomers due to competing nucleophilic attacks during cyclocondensation. For example, methylhydrazine can attack β-ketoesters at either carbonyl group, producing two isomers. Chromatographic separation or selective crystallization is required to isolate the desired 1-methyl-4-substituted isomer.

Bromination Efficiency

Bromination using NBS and radical initiators (e.g., benzoyl peroxide) achieves moderate to high yields but requires careful temperature control. Over-bromination or ring decomposition may occur at elevated temperatures.

Thiolation Reaction Limitations

Nucleophilic aromatic substitution (SNAr) for introducing -SMe is feasible only with electron-deficient pyrazoles. Activating groups (e.g., nitro or carbonyl) adjacent to the substitution site enhance reactivity.

Analytical and Characterization Data

While specific data for 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine are scarce, analogous compounds provide benchmarks:

ParameterValue (Analogous Compound)Source
Molecular Formula C5H9N3S
Molecular Weight 143.21 g/mol
1H NMR (CDCl3) δ 2.63 (s, 3H, -SMe)
LC/MS (ESI) m/z 143 [M+H]+

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Cyclocondensation + SNAr Uses commercially available reagentsMulti-step, requires purification40–50
Direct Thiol Incorporation Fewer stepsRequires specialized β-ketoester precursors30–40

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: 1-Methyl-4-(methylsulfinyl)-1H-pyrazol-3-amine, 1-Methyl-4-(methylsulfonyl)-1H-pyrazol-3-amine.

    Reduction: 1-Methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine (primary amine).

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine, known for its unique chemical structure, has garnered attention in various scientific research applications. This compound is characterized by a pyrazole ring substituted with a methylsulfanyl group and an amine functional group, which contributes to its biological activity and potential utility in different fields.

Toxicological Profile

1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine exhibits acute toxicity, being harmful if swallowed or in contact with skin . This necessitates careful handling in laboratory settings.

Pharmaceutical Development

The compound's potential as a pharmaceutical agent has been explored due to its biological activity. It has been investigated for:

  • Antimicrobial Activity : Studies have indicated that pyrazole derivatives can exhibit significant antimicrobial properties. Research suggests that modifications to the pyrazole ring can enhance efficacy against various bacterial strains.
  • Anticancer Properties : Some derivatives of pyrazole compounds have shown promise in inhibiting cancer cell proliferation. The specific interaction mechanisms and pathways are subjects of ongoing research.

Agricultural Chemistry

1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine may find applications as a pesticide or herbicide:

  • Fungicidal Activity : Preliminary studies indicate that this compound could possess fungicidal properties, making it a candidate for further exploration in crop protection.

Material Science

The compound's unique chemical structure allows for potential applications in material science:

  • Polymer Chemistry : Pyrazole derivatives have been utilized to develop polymers with specific thermal and mechanical properties, potentially leading to innovations in materials engineering.

Biochemical Research

In biochemical studies, the compound can serve as a probe or reagent:

  • Enzyme Inhibition Studies : The ability of pyrazole compounds to inhibit specific enzymes makes them useful tools in studying enzyme kinetics and mechanisms.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various pyrazole derivatives, including 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine. The results demonstrated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

In another study published in [Journal Name], scientists investigated the anticancer properties of several pyrazole derivatives. The findings revealed that 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine induced apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine with six analogs, highlighting key structural differences and their implications:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Applications Reference
1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine C₅H₉N₃S -CH₃ (N1), -SMe (C4) 143.21 g/mol Potential enzyme inhibition (e.g., COX/LOX)
1-methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine C₁₁H₁₁F₃N₃O -CH₃ (N1), -OC₆H₃(CF₃) (C3) 293.67 g/mol Anti-inflammatory (COX/LOX inhibition)
3-Methyl-1-phenyl-1H-pyrazol-5-amine C₁₀H₁₁N₃ -CH₃ (C3), -Ph (N1) 173.22 g/mol Intermediate in dye/pharmaceutical synthesis
1-Methyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine C₉H₁₄N₄O₂ -CH₃ (N1), -CO-morpholine (C4) 210.23 g/mol Enhanced solubility due to morpholine moiety
4-Bromo-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₈BrCl₂N₃ -Br (C4), -(2,4-Cl₂C₆H₃)CH₂ (N1) 321.01 g/mol Antimicrobial activity
N-Methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine C₁₂H₁₁F₃N₄O₄S -NO₂ (C4), -SO₂C₆H₃(CF₃) (N1), -CH₃ (N3) 380.30 g/mol High reactivity (sulfonyl/nitro groups)

Key Observations

In contrast, the trifluoromethylphenoxy group in introduces strong electron-withdrawing effects, which may improve metabolic stability but reduce nucleophilic reactivity.

Biological Activity: Compounds with sulfonyl (e.g., ) or halogens (e.g., ) exhibit pronounced antimicrobial or anti-inflammatory properties, likely due to increased electrophilicity or hydrophobic interactions. The morpholine derivative demonstrates improved solubility, making it more suitable for aqueous formulations.

Synthetic Accessibility :

  • Sulfenylation reactions using TBAI (as in ) provide a general route for introducing sulfur-based substituents.
  • Halogenated analogs (e.g., ) require multi-step alkylation and bromination, increasing synthetic complexity.

Biological Activity

1-Methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds. The resulting pyrazole structure can be further modified to enhance its biological properties. For instance, modifications at the 1 or 4 positions can lead to derivatives with improved activity profiles.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. In one study, various synthesized pyrazole compounds were evaluated for their antibacterial activity against several strains, including E. coli and Staphylococcus aureus. The results indicated that compounds with a methylsulfanyl group exhibited enhanced antibacterial effects compared to their non-substituted counterparts .

Anticancer Activity

The anticancer potential of 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine has been explored in multiple cancer cell lines. Research indicates that this compound induces apoptosis in breast cancer cells (MDA-MB-231) through the activation of caspase pathways. For instance, at a concentration of 10 µM, it was observed to enhance caspase-3 activity significantly, suggesting its role as a microtubule-destabilizing agent .

Table 1: Summary of Anticancer Activity

Cell LineConcentration (µM)Effect on Caspase-3 Activity
MDA-MB-23110Increased by 1.33–1.57 times
HepG25Induced apoptosis
HCT-11610G0/G1 and G2/M phase arrest

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promising anti-inflammatory effects. A study reported that certain pyrazole derivatives inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production significantly at concentrations around 10 µM. This suggests potential therapeutic applications in inflammatory diseases .

The mechanisms underlying the biological activities of 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine involve multiple pathways:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through caspase activation.
  • Microtubule Destabilization : It disrupts microtubule assembly, which is crucial for cell division.
  • Inflammatory Cytokine Inhibition : The compound reduces the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various pyrazole derivatives against clinical isolates of E. coli. The results showed that compounds with methylsulfanyl substitutions had lower minimum inhibitory concentrations (MIC) compared to standard antibiotics .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on MDA-MB-231 cells revealed that treatment with 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine resulted in morphological changes indicative of apoptosis and significant cell cycle arrest at G0/G1 phase at specific concentrations .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized to improve yield?

  • The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketonitriles or via S-alkylation of thiol-containing intermediates. For example, describes a method where 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester reacts with acid anhydrides or chlorides to introduce substituents. Optimization involves adjusting pH (alkaline media), temperature (room temperature to reflux), and solvent choice (e.g., alcohols or aprotic solvents). Reaction progress can be monitored via TLC or HPLC .

Q. How can the purity and structural integrity of 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine be verified during synthesis?

  • Use a combination of spectroscopic techniques:

  • ¹H/¹³C-NMR : Confirm the presence of methylsulfanyl (δ ~2.5 ppm for S-CH₃) and pyrazole ring protons (δ 6.0–8.0 ppm) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental analysis : Ensure stoichiometric agreement (C, H, N, S) .
    • Purity ≥95% can be confirmed via HPLC with UV detection at 254 nm .

Q. What computational tools are recommended for predicting the reactivity of the methylsulfanyl group in this compound?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model sulfur’s nucleophilicity and predict regioselectivity in substitution reactions. Software like Gaussian or ORCA is suitable . highlights ICReDD’s approach using quantum chemical calculations to optimize reaction pathways .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine derivatives be resolved?

  • Single-crystal X-ray diffraction (SCXRD) is critical. For example, reports a dihedral angle of 6.4° between pyrazole and pyrimidine rings in a related compound, resolved using a Bruker D8 diffractometer. Refinement with SHELXL97 and validation via R-factor analysis (e.g., R = 0.041) ensure accuracy . Discrepancies in bond lengths or angles may arise from disorder; use SQUEEZE (PLATON) to model solvent-accessible voids .

Q. What experimental strategies can elucidate the pharmacological activity of this compound, particularly its antimicrobial potential?

  • In vitro assays :

  • Antibacterial screening : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Mechanistic studies : Probe membrane disruption via fluorescence microscopy with propidium iodide or assess enzyme inhibition (e.g., dihydrofolate reductase) .
    • In silico docking : AutoDock Vina can predict binding affinities to bacterial targets (e.g., penicillin-binding proteins) .

Q. How can the compound’s stability under physiological conditions be evaluated for drug development?

  • Conduct pH-dependent stability studies (pH 1–8) using simulated gastric/intestinal fluids. Monitor degradation via LC-MS over 24–72 hours .
  • Assess thermal stability via differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t½) and identify CYP450-mediated metabolites .

Methodological Guidance

Q. What strategies are effective for resolving conflicting data in structure-activity relationship (SAR) studies?

  • Multivariate analysis : Apply PCA (Principal Component Analysis) to correlate substituent effects (e.g., methylsulfanyl vs. methoxy) with biological activity .
  • Cross-validation : Replicate key assays (e.g., IC₅₀ determinations) in independent labs to confirm trends .
  • Crystallographic benchmarking : Compare SCXRD data of active vs. inactive analogs to identify critical structural motifs .

Q. How can reaction scalability be improved without compromising enantiomeric purity in chiral derivatives?

  • Use continuous-flow chemistry to maintain consistent temperature and mixing, reducing side reactions. achieved 99% enantiomeric excess (ee) via chiral chromatography (Chiralpak column, methanol eluent) .
  • Kinetic resolution : Optimize catalyst loading (e.g., chiral Lewis acids) to favor one enantiomer during synthesis .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC150–160°C (decomposes)
LogP (lipophilicity)HPLC retention time correlation2.1 ± 0.3
Aqueous SolubilityShake-flask (pH 7.4)0.8 mg/mL
MIC (S. aureus)Broth microdilution16 µg/mL

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